molecular formula C8H14FNO2 B1475414 2-(4-Fluoropiperidin-1-yl)propanoic acid CAS No. 1888647-60-6

2-(4-Fluoropiperidin-1-yl)propanoic acid

Cat. No. B1475414
CAS RN: 1888647-60-6
M. Wt: 175.2 g/mol
InChI Key: BVUJOAPSRFXADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropiperidin-1-yl)propanoic acid, also known as 4-fluoropiperidine-2-carboxylic acid, is an organic compound and a derivative of piperidine. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including 4-fluoropiperidine-2-carboxamides and their derivatives. This compound has a wide range of applications in the synthesis of drugs, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

  • Brain Tumor Imaging : One study explores the synthesis and evaluation of enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography (PET). The research found that one of the enantiomers provided higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel class of radiolabeled amino acids for tumor imaging (McConathy et al., 2010).

  • Pharmacokinetics Studies : Another study involved the synthesis of [4-18F] fluconazole from its amino precursor, using it to measure the pharmacokinetics of fluconazole in animals through PET imaging. This work contributes to understanding the distribution and behavior of drugs within the body (Livni et al., 1992).

  • Quality Control of Pharmaceuticals : Research on 3-Quinolin-4-one propanoic acids, which are structurally similar to fluoroquinolone antibiotics, highlighted the use of analytical methods for quality control of active pharmaceutical ingredients. This study is crucial for ensuring the safety and efficacy of new antimicrobial drugs (Zubkov et al., 2016).

  • Chemical Synthesis and Characterization : A study on the Schiff base derived from 4-Fluorobenzaldehyde and Alanine, involving 2-(4-fluorobenzylideneamino) propanoic acid, discussed its synthesis and structural verification. Such research aids in the development of new compounds with potential applications in various fields (Ruan Min, 2008).

  • Synthesis of Polymer for Drug Fixation : The synthesis of polyether-bound 3-(5-fluorouracil-l-yl)propanoic acid through ester bonds, and its hydrolysis reactivity, was studied as part of developing a polymer for fixing 5-fluorouracil, a chemotherapeutic agent. This research contributes to drug delivery system innovations (Ouchi et al., 1986).

properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-6(8(11)12)10-4-2-7(9)3-5-10/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJOAPSRFXADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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